2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound features a benzo[e][1,2,4]thiadiazin core substituted with a 7-chloro group, a 1,1-dioxido moiety, and a thioether-linked acetamide side chain terminating in a tetrahydrofuran (THF)-methyl group. Its synthesis typically involves nucleophilic substitution reactions, where chloroacetyl chloride reacts with thiol-containing intermediates in the presence of triethylamine (TEA) as a base . The THF-methyl group enhances solubility in polar solvents, while the electron-withdrawing chloro and sulfone groups contribute to stability and reactivity. Potential applications include antimicrobial or kinase inhibitory activity, though specific pharmacological data remain under investigation.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGNELAQZWYJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps. The starting material is often 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine, which undergoes a series of reactions to introduce the thioether and tetrahydrofuran functionalities. Common synthetic routes include nucleophilic substitution reactions and condensation reactions under controlled conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the benzothiadiazine ring can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorinated benzothiadiazine ring system can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage and tetrahydrofuran moiety may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Key Observations :
- Substituents : The THF-methyl group improves lipophilicity relative to benzimidazole or thiazole derivatives, which may influence pharmacokinetics.
- Synthesis : All compounds employ TEA and chloroacetyl chloride, but reaction times and solvents vary. The target compound requires prolonged heating (8 hours), suggesting lower reactivity of its thiadiazin-thiol intermediate .
Physicochemical and Functional Properties
Table 2: General Property Trends (Based on Referenced Studies)
Key Findings :
- The sulfone and chloro groups in the target compound increase thermal stability compared to azetidinone derivatives, which are prone to ring-opening .
- Thiazole derivatives exhibit tunable reactivity based on substituents, whereas the target compound’s fixed substituents limit versatility but enhance specificity .
Biological Activity
The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS Number: 899976-13-7) is a synthetic organic molecule with a complex structure that includes a thiadiazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiparasitic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.9 g/mol. The presence of various functional groups such as acetamide and thioketone enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.9 g/mol |
| CAS Number | 899976-13-7 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various pathogens. The following sections summarize key findings related to its biological effects.
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. It was shown to inhibit the growth of several bacterial strains, demonstrating a broad-spectrum activity profile. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In vitro assays against Trypanosoma brucei and Leishmania species indicated promising results, with effective concentrations (EC50) in the low micromolar range. These findings suggest that the compound could serve as a lead for developing new treatments for parasitic infections.
Case Studies and Research Findings
- High-Throughput Screening : In a high-throughput phenotypic screening study, the compound was identified among several hits with significant antiparasitic activity. It exhibited an EC50 value of approximately 0.45 μM against T. brucei, indicating strong efficacy compared to standard treatments .
- Mechanistic Studies : Further investigations revealed that the compound's action involves the inhibition of specific enzymes crucial for parasite survival. This targeted approach minimizes potential side effects associated with broader-spectrum drugs.
- Toxicity Profile : Toxicological assessments demonstrated low cytotoxicity against human cell lines, suggesting that the compound has a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield?
- Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution of a thiol group on the benzothiadiazine core. Key steps include:
- Thioether formation: Reacting 7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with a halogenated acetamide intermediate under basic conditions (e.g., NaH in DMF) .
- Purification: Column chromatography or recrystallization to isolate the product.
- Critical parameters: Temperature (60–80°C), solvent polarity, and reaction time (4–12 hours) significantly affect yield (60–85%) and purity .
Q. Which spectroscopic techniques are most effective for structural elucidation?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and confirms acetamide linkage .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ≈ 470–480 Da) and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and stereochemistry, though challenges arise due to poor crystallinity .
Q. What key functional groups influence its chemical reactivity?
- Methodological Answer:
- Chloro and sulfonyl groups: Enhance electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines or thiols) .
- Thioether bridge: Prone to oxidation, forming sulfoxides under mild oxidizing conditions (H2O2) .
- Acetamide moiety: Participates in hydrogen bonding, critical for biological interactions .
Advanced Research Questions
Q. How can researchers design analogs to improve metabolic stability without compromising activity?
- Methodological Answer:
- Substituent modifications: Replace the 7-chloro group with fluorine to enhance lipophilicity and reduce CYP450-mediated metabolism .
- Tetrahydrofuran optimization: Introduce sp3-hybridized carbons or chiral centers to modulate pharmacokinetics .
- Rational design table:
| Modification Site | Strategy | Expected Outcome |
|---|---|---|
| Benzothiadiazine core | Fluorine substitution | Increased metabolic stability |
| Tetrahydrofuran group | Cyclopropane analog | Reduced clearance |
| Acetamide linker | Methylation of NH | Enhanced membrane permeability |
Q. How should contradictions in biological assay data (e.g., IC50 variability) be addressed?
- Methodological Answer:
- Assay validation: Use orthogonal methods (e.g., fluorescence polarization vs. SPR) to confirm target engagement .
- Purity checks: HPLC-MS (≥95% purity) to rule out impurities affecting results .
- Buffer optimization: Test activity in varying pH (6.5–7.5) and ionic strength to mimic physiological conditions .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Methodological Answer:
- Molecular docking: Simulate binding to targets (e.g., kinase domains) using software like AutoDock Vina .
- In vitro assays: Measure enzyme inhibition (e.g., acetylcholinesterase) with kinetic analysis (Km/Vmax) .
- Cellular thermal shift assays (CETSA): Confirm target engagement in live cells .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer:
- Accelerated stability studies: Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity: Store in amber vials if UV-Vis shows λmax < 300 nm .
- Solution stability: Test in DMSO/PBS (1:9) over 72 hours; precipitate formation indicates instability .
Q. What structure-activity relationship (SAR) trends are observed in benzothiadiazine derivatives?
- Methodological Answer:
- Electron-withdrawing groups (Cl, CF3): Improve target affinity but may reduce solubility .
- Thioether vs. sulfone: Thioether enhances membrane permeability, while sulfone increases metabolic resistance .
- Case study: Trifluoromethoxy substitution in analogs increases IC50 by 3-fold against kinase targets .
Q. Which advanced characterization methods resolve stereochemical or conformational ambiguities?
- Methodological Answer:
Q. What in vivo models are suitable for preclinical evaluation?
- Methodological Answer:
- Murine models: Use pharmacokinetic profiling (IV/PO dosing) to assess bioavailability (target >20%) .
- Disease models: Xenograft tumors for oncology or LPS-induced inflammation for immunology .
- Toxicology: Monitor liver enzymes (ALT/AST) and renal function (creatinine) at 10x therapeutic dose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
